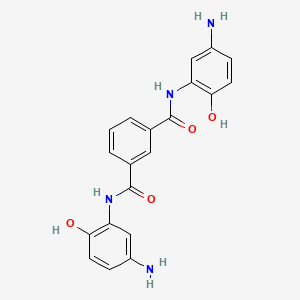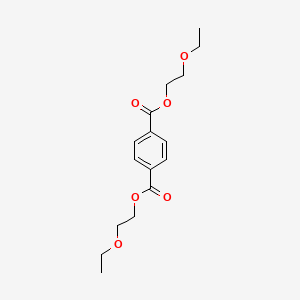
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H22O6. It is a diester derived from terephthalic acid and 2-ethoxyethanol. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of terephthalic acid with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove excess reactants and by-products, resulting in the desired diester.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of terephthalic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the ethoxyethyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Terephthalic acid and 2-ethoxyethanol.
Transesterification: New esters and 2-ethoxyethanol.
Oxidation: Terephthalic acid and other oxidation products.
Aplicaciones Científicas De Investigación
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Studied for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Employed in the manufacture of coatings, adhesives, and sealants to enhance flexibility and durability.
Mecanismo De Acción
The mechanism by which Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and resistance to environmental stressors. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer matrix.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
Bis(2-methoxyethyl) benzene-1,4-dicarboxylate: Another diester of terephthalic acid, but with methoxyethyl groups instead of ethoxyethyl groups.
Uniqueness
Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate is unique due to its specific ethoxyethyl groups, which provide a balance between flexibility and compatibility with various polymer systems. Its lower volatility compared to other plasticizers makes it suitable for applications requiring long-term stability and resistance to leaching.
Propiedades
Número CAS |
32651-36-8 |
|---|---|
Fórmula molecular |
C16H22O6 |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
bis(2-ethoxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-5-7-14(8-6-13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Clave InChI |
PTINJMSTTLBEHT-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)


![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
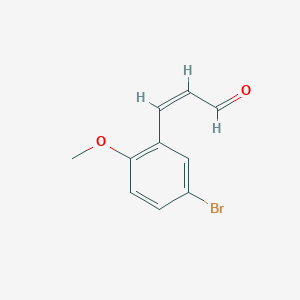
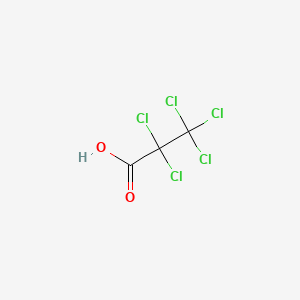

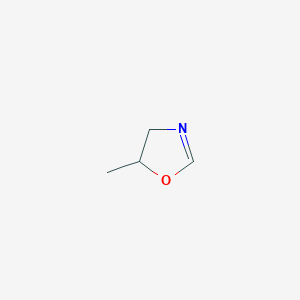


![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)


